molecular formula C16H17ClN2O6S2 B12209008 (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

(2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

Cat. No.: B12209008
M. Wt: 432.9 g/mol
InChI Key: FMOFFZDCCFYMKY-UHFFFAOYSA-N
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Description

The compound “(2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid” features a complex bicyclic scaffold comprising a tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfone oxygen atoms (5,5-dioxide) . The 2-chlorobenzyl substituent at position 3 and the acetic acid side chain linked via a glyoxylic acid-derived oxyethoxy spacer contribute to its structural uniqueness.

Properties

Molecular Formula

C16H17ClN2O6S2

Molecular Weight

432.9 g/mol

IUPAC Name

2-[2-[[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C16H17ClN2O6S2/c17-11-4-2-1-3-10(11)5-19-12-8-27(23,24)9-13(12)26-16(19)18-14(20)6-25-7-15(21)22/h1-4,12-13H,5-9H2,(H,21,22)

InChI Key

FMOFFZDCCFYMKY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction. Finally, the acetic acid moiety is attached via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

The biological activity of (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is predicted to be significant based on its structure. Computational tools such as the Prediction of Activity Spectra for Substances (PASS) can be employed to assess its potential pharmacological effects. Compounds with similar structural motifs have demonstrated various biological activities including:

  • Antimicrobial Activity : Compounds containing thiazole rings are often noted for their antimicrobial properties.
  • Anticancer Effects : Structural analogs have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity through modulation of inflammatory pathways.

Potential Therapeutic Applications

Given its predicted biological activities, (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid may find applications in:

  • Cancer Therapy : As a potential anticancer agent targeting specific pathways involved in tumor growth.
  • Infectious Disease Treatment : Its antimicrobial properties could be harnessed for developing new antibiotics.
  • Inflammatory Disorders : The compound's anti-inflammatory effects may lead to therapeutic uses in conditions like arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring and chlorobenzyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Formula
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 2-Chlorobenzyl, acetic acid chain Sulfone, oxyethoxy, amide C₁₈H₁₆ClN₃O₇S₂
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, cyano Dioxo, cyano, furan C₂₀H₁₀N₄O₃S
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, furan Dioxo, cyano, nitrile C₂₂H₁₇N₃O₃S
Hydrazonoyl Analogues Isoxazol-3-yl-acetohydrazonoyl 3-Chlorophenyl, cyanide linker Hydrazone, carbonyl, chloroarene Varies (e.g., C₁₄H₁₀ClN₃O₂)
3a-l Thiazolidinone Coumarin-7-yloxy, arylidene Oxo, acetamide, β/α-linked glutamates C₁₉H₁₅N₃O₅S

Key Observations:

  • The target compound shares a sulfonated bicyclic core with 11a and 11b , but differs in the substituents (chlorobenzyl vs. trimethylbenzylidene/cyanobenzylidene).
  • Unlike the hydrazonoyl analogues , the target lacks an isoxazole ring but incorporates a glyoxylic acid-derived spacer.
  • Thiazolidinone derivatives (3a-l) share acetamide linkages but replace the sulfone with a single oxo group.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) Highlights Solubility Trends
Target Compound Not reported Sulfone (~1300–1150), amide (~1650) Likely polar (acetic acid chain)
11a 243–246 NH (3436, 3173), CN (2219) Crystallized from DMSO/EtOH
11b 213–215 NH (3423, 3119), CN (2209) Crystallized from DMF/water
3a-l 180–268 CO (1719), NH (3217) Recrystallized from EtOH/DMF

Key Observations:

  • The target’s acetic acid chain likely enhances aqueous solubility compared to 11a/11b , which rely on polar aprotic solvents.
  • Thiazolidinones (3a-l) exhibit higher melting points, possibly due to rigid coumarin moieties.

Pharmacological Potential

While biological data for the target compound are absent, structural analogues provide insights:

  • Antimicrobial Activity : Triazole-thioacetic acids with chlorinated/methoxylated aryl groups (e.g., compounds) show potent antifungal and antibacterial effects .
  • Enzyme Inhibition: Thiazolo[3,2-a]pyrimidines (11a/11b) and thiazolidinones inhibit enzymes like cyclooxygenase and kinases, suggesting the target’s sulfone and chlorobenzyl groups may confer similar activity.
  • Cytotoxicity: Hydrazonoyl analogues with chloroarenes exhibit selective cytotoxicity, highlighting the role of halogenated substituents.

Biological Activity

The compound (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities. The presence of the chloro substituent on the benzyl group and the oxoethoxy acetic acid moiety contributes to its chemical reactivity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds similar to (2-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid exhibit significant antitumor properties. For instance, related thiazole derivatives have shown inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival. The compound's structural features suggest it may also function as an HDAC inhibitor, potentially leading to apoptosis in cancer cells.

Table 1: Comparison of Antitumor Activity

Compound NameIC50 (μM)Mechanism of Action
Compound A1.30HDAC inhibition
Compound B17.25Apoptosis induction
Target CompoundTBDPotential HDAC inhibition

Enzyme Inhibition

The thieno[3,4-d][1,3]thiazole scaffold is known for its ability to interact with various enzymes. Preliminary studies suggest that the target compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes. This inhibition could lead to altered cellular responses and therapeutic effects against diseases such as cancer and metabolic disorders.

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within cells. This interaction could modulate their activity, leading to downstream effects such as cell cycle arrest or apoptosis.

Hypothetical Pathways

  • Enzyme Interaction : Binding to HDACs may lead to increased acetylation of histones and subsequent gene expression changes.
  • Signal Transduction Modulation : Alteration in key signaling pathways could affect cell survival and proliferation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated the ability of compounds with similar structures to inhibit cancer cell lines effectively. For example, a study reported an IC50 value of 1.30 μM for a related thiazole derivative against HepG2 liver cancer cells .
  • In Vivo Studies : Animal models have shown promising results where treatment with thiazole derivatives resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. Table 1: Optimization of Reflux Conditions for Imine Formation

CatalystSolventTime (h)Yield (%)Purity (%)
NaOAcAcetic acid37298
PyridineEthanol55892
NoneDMF64185

Basic: What spectroscopic and analytical techniques are essential for characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR is critical for confirming the (Z)-configuration of the imine group (δ 8.5–9.0 ppm for the NH proton) and sulfone resonance (δ 45–50 ppm for sulfur-bound carbons) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the sulfone and acetic acid moieties .
  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) confirm functional groups .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry, especially for the tetrahydrothieno-thiazole core .

Advanced: How can computational modeling predict reactivity at the imine and sulfone groups?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess the electron density of the imine nitrogen and sulfone oxygen atoms, predicting nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) can model interactions with biological targets, such as enzymes or receptors, by analyzing hydrogen bonding and steric effects . For example, the 2-chlorobenzyl group may enhance binding affinity to hydrophobic pockets in antimicrobial targets .

Key Computational Findings:

  • The imine group exhibits moderate electrophilicity (Fukui index: f⁺ = 0.15).
  • Sulfone oxygen atoms act as hydrogen bond acceptors (binding energy: −5.2 kcal/mol).

Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from variations in substituents, assay conditions, or target specificity. To address this:

  • Control Variables: Use standardized antimicrobial assays (e.g., broth microdilution per CLSI guidelines) with consistent inoculum sizes and solvents (e.g., DMSO ≤1% v/v) .
  • Structure-Activity Relationship (SAR): Compare analogs (e.g., replacing 2-chlorobenzyl with 3,4-dimethoxyphenyl) to isolate substituent effects .
  • Dose-Response Curves: Calculate IC₅₀ values across multiple cell lines to assess selectivity .

Example Data Contradiction Resolution:

SubstituentMIC (µg/mL) E. coliMIC (µg/mL) C. albicansReference
2-Chlorobenzyl8.232.1
3,4-Dimethoxyphenyl12.412.5

Advanced: What experimental designs are suitable for evaluating environmental fate and ecotoxicity?

Answer:
Adopt a tiered approach inspired by long-term environmental studies :

Abiotic Studies:

  • Hydrolysis: Incubate at pH 4–9 (25–50°C) to assess stability.
  • Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Biotic Studies:

  • Microbial Degradation: Use OECD 301B Ready Biodegradability Test with activated sludge.
  • Ecotoxicology: Conduct Daphnia magna acute toxicity assays (OECD 202) .

Q. Table 2: Hydrolysis Half-Lives at pH 7 and 25°C

Compound Variantt₁/₂ (Days)
Parent (Acetic acid deriv.)14.3
Ethyl ester analog6.7

Basic: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst Screening: Test alternatives to sodium acetate (e.g., triethylamine, DBU) to enhance imine formation kinetics .
  • Solvent Optimization: Replace acetic acid with mixed solvents (e.g., AcOH/THF) to improve solubility of intermediates .
  • Process Automation: Use flow chemistry for precise control of reaction parameters (temperature, residence time) .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon to minimize sulfone group oxidation .
  • Antioxidants: Add 0.1% w/v ascorbic acid to aqueous formulations .
  • Packaging: Use amber glass vials with PTFE-lined caps to block UV light and moisture .

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